molecular formula C7H6ClNO2 B071095 2-methoxyisonicotinoyl chloride CAS No. 193538-79-3

2-methoxyisonicotinoyl chloride

Cat. No.: B071095
CAS No.: 193538-79-3
M. Wt: 171.58 g/mol
InChI Key: NDNSYURGNSEPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxyisonicotinoyl chloride is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methoxyisonicotinoyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with thionyl chloride (SOCl2) under reflux conditions. This reaction typically proceeds as follows:

C6H4NOCH3+SOCl2C7H6ClNO2+SO2+HCl\text{C}_6\text{H}_4\text{NOCH}_3 + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_6\text{ClNO}_2 + \text{SO}_2 + \text{HCl} C6​H4​NOCH3​+SOCl2​→C7​H6​ClNO2​+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of 2-methoxypyridine-4-carbonyl chloride may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxyisonicotinoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water to form 2-methoxypyridine-4-carboxylic acid.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Hydrolysis: This reaction can be carried out under acidic or basic conditions, often using water or aqueous solutions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in these reactions.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, such as amides, esters, or thioesters.

    Hydrolysis: The major product is 2-methoxypyridine-4-carboxylic acid.

    Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

2-methoxyisonicotinoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.

    Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxypyridine-4-carbonyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form various derivatives. The molecular targets and pathways depend on the specific reactions and applications. For example, in drug development, it may interact with biological targets to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxypyridine: Similar in structure but with a chlorine atom instead of a carbonyl chloride group.

    2-Methoxypyridine-4-carboxylic acid: The hydrolyzed form of 2-methoxypyridine-4-carbonyl chloride.

    4-Methoxypyridine-2-carbonyl chloride: An isomer with the carbonyl chloride group at a different position.

Uniqueness

2-methoxyisonicotinoyl chloride is unique due to its specific reactivity and the position of functional groups, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its versatility in scientific research and industrial applications.

Properties

IUPAC Name

2-methoxypyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-6-4-5(7(8)10)2-3-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNSYURGNSEPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598368
Record name 2-Methoxypyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193538-79-3
Record name 2-Methoxypyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (30.0 mL, 0.39 mol) was added to a suspension of 2-methoxy-isonicotinic acid (15.0 g, 97.9 mmol) in anhydrous toluene (150 mL). The mixture was heated at 80° C. under nitrogen for 3 hours, cooled to room temperature and filtered. The filtrate was concentrated in vacuo to afford the title compound 7.7 g (46% yield).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.